molecular formula C15H14F2N2O2S B5796514 N-(3,4-difluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea

N-(3,4-difluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B5796514
M. Wt: 324.3 g/mol
InChI Key: NBANXZAQKSFPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea (hereafter referred to as DFTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. DFTU has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of DFTU is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. DFTU has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including pyruvate kinase and lactate dehydrogenase.
Biochemical and physiological effects:
DFTU has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-tumor activity, DFTU has also been shown to exhibit anti-inflammatory and anti-oxidant properties. These effects may be related to the compound's ability to modulate certain signaling pathways involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFTU in scientific research is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using DFTU in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving DFTU. One area of investigation could be the development of new cancer therapies based on the compound's anti-tumor activity. Another area of research could be the investigation of the compound's anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of a range of diseases. Finally, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in scientific research.

Synthesis Methods

DFTU can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,4-difluoroaniline with 2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

DFTU has been studied for a variety of applications in scientific research. One of the most promising areas of investigation has been in the field of cancer research. DFTU has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c1-20-10-4-6-14(21-2)13(8-10)19-15(22)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANXZAQKSFPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea

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